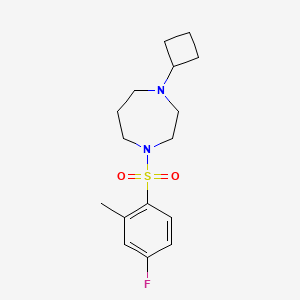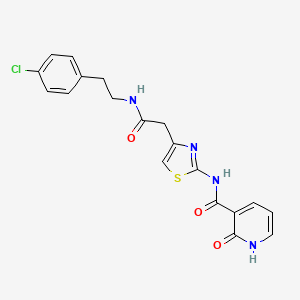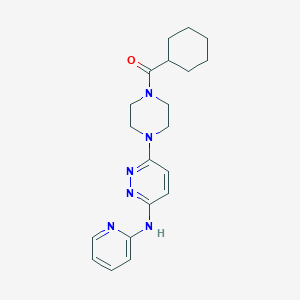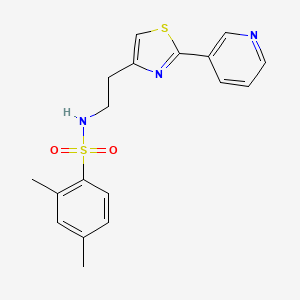
N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has a morpholinosulfonyl group and a pyridin-2-yl group attached to the piperidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a morpholinosulfonyl group, and a pyridin-2-yl group. The exact three-dimensional structure would depend on the specific orientations and conformations of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could impact its solubility and stability .Applications De Recherche Scientifique
Anti-inflammatory Activity
The compound N-isopentyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide and its derivatives have been investigated for their anti-inflammatory activities. In a study by Rajasekaran, Sivakumar, and Jayakar (1999), a derivative of this compound, synthesized and characterized by analytical and spectral data, demonstrated potent anti-inflammatory activity, as evidenced by the carrageenan-induced rat paw oedema method (Rajasekaran, Sivakumar, & Jayakar, 1999).
Insecticidal Activity
Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) studied pyridine derivatives, including those related to the compound , for their insecticidal properties. The research found that these derivatives possess moderate to strong aphidicidal activities, indicating their potential use as insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Platelet Antiaggregating Activity
Another significant application is in the development of compounds with platelet antiaggregating activity. Fossa et al. (1991) synthesized a series of derivatives showing this activity, which could be potentially beneficial for treating conditions related to blood clotting (Fossa, Menozzi, Schenone, Filippelli, Russo, Lucarelli, & Marmo, 1991).
Antineoplastic Activity
The derivatives of this compound have also been explored for their antineoplastic activities. Liu et al. (1996) synthesized and evaluated a series of analogues as inhibitors of CDP reductase activity and for their cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia (Liu, Lin, Cory, Cory, & Sartorelli, 1996).
Antipsychotic Agents
Additionally, the compound's derivatives have been evaluated as potential antipsychotic agents. Norman et al. (1996) studied heterocyclic analogues for their binding to dopamine and serotonin receptors, indicating their relevance in psychiatric drug development (Norman, Navas, Thompson, & Rigdon, 1996).
Silylating Agents
In another area of research, Piekos̀, Ośmiałowski, Kobyłczyk, and Grzybowski (1976) compared the effectiveness of derivatives, including morpholine and piperidine, as silylating reagents, essential in synthetic chemistry (Piekos̀, Ośmiałowski, Kobyłczyk, & Grzybowski, 1976).
Synthesis of Novel Compounds
Finally, the synthesis of novel compounds utilizing derivatives of this compound has been explored in various studies. These include synthesizing new heterocyclic systems and investigating their pharmacological activities, as seen in the work of Zaki, Radwan, and El-Dean (2017) (Zaki, Radwan, & El-Dean, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methylbutyl)-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S/c1-16(2)5-9-22-20(25)17-6-10-23(11-7-17)19-18(4-3-8-21-19)29(26,27)24-12-14-28-15-13-24/h3-4,8,16-17H,5-7,9-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNSNZBXKJFPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-propoxypyridazine](/img/structure/B2716140.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide](/img/structure/B2716141.png)
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2716144.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2716145.png)


![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2716149.png)
![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2716150.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2716153.png)


![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)
![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)
